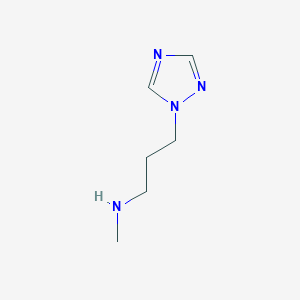

n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine

Description

n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a secondary amine featuring a 1,2,4-triazole ring linked to a propylamine backbone with a methyl substituent on the nitrogen atom. This compound serves as a structural motif in medicinal chemistry, particularly for designing inhibitors targeting enzymes like glycogen synthase kinase-3β (GSK-3β) and antifungal agents.

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

N-methyl-3-(1,2,4-triazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C6H12N4/c1-7-3-2-4-10-6-8-5-9-10/h5-7H,2-4H2,1H3 |

InChI Key |

XGCYFVUZFFZBHI-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C=NC=N1 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis via N-Guanidinosuccinimide Intermediate

A significant method involves the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound. This method utilizes N-guanidinosuccinimide as a key intermediate, which undergoes nucleophilic ring opening by amines followed by cyclocondensation to form the triazole ring under microwave irradiation.

- Starting materials: Succinic anhydride and aminoguanidine hydrochloride.

- Key intermediate: N-guanidinosuccinimide.

- Reaction conditions: Microwave irradiation at 170–180 °C for 25 minutes in solvents such as acetonitrile or ethanol.

- Outcome: High purity products with yields ranging from moderate to good (27–84%), depending on amine nucleophilicity and reaction optimization.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 | Initial trial, low yield |

| 4 | Acetonitrile | 180 | 25 | Improved | Better solvent choice |

| 5 | Acetonitrile | 170 | 25 | Higher | Optimized temperature |

This microwave-assisted approach allows one-pot tandem reactions, improving efficiency and reducing purification steps. It is particularly effective for aliphatic amines but less so for less nucleophilic aromatic amines, which require alternative pathways.

Alkylation of 1H-1,2,4-Triazole with O-Tosyloxazoline Derivatives

Another synthetic route involves the regioselective alkylation of 1H-1,2,4-triazole at the N1 position using an O-tosyloxazoline derivative, followed by ring-opening and oxidation steps to yield β-(1,2,4-triazol-1-yl)alkyl amines.

- Starting material: Oxazoline derivative bearing a tosylate leaving group.

- Step 1: Alkylation of 1H-1,2,4-triazole with the O-tosyloxazoline under basic conditions.

- Step 2: Ring-opening of the oxazoline to form β-aminoalcohol intermediates.

- Step 3: Oxidation of the β-aminoalcohol with potassium permanganate to yield the target amino acid derivatives.

- Overall yield: Approximately 68% over four steps.

This method provides a versatile and efficient approach to synthesize racemic N-protected β-(1,2,4-triazol-1-yl)alanine derivatives, which can be further modified to obtain N-methylated amines such as this compound.

Comparative Analysis of Preparation Methods

| Feature | Microwave-Assisted N-Guanidinosuccinimide Route | Alkylation with O-Tosyloxazoline Route |

|---|---|---|

| Starting materials | Succinic anhydride, aminoguanidine hydrochloride | O-tosyloxazoline derivative, 1H-1,2,4-triazole |

| Key intermediate | N-guanidinosuccinimide | Alkylated triazole oxazoline intermediate |

| Reaction conditions | Microwave irradiation, 170–180 °C, 25 min | Conventional heating, multiple steps |

| Yield | Moderate to high (27–84%) | Overall 68% over four steps |

| Scalability | Demonstrated up to 10 mmol scale | Suitable for laboratory scale |

| Applicability | Best for aliphatic amines, limited for aromatic | High regioselectivity for N1-alkylation |

| Advantages | One-pot tandem reactions, reduced purification | High regioselectivity, access to protected amino acids |

| Limitations | Less effective with less nucleophilic amines | Multi-step process, requires oxidation step |

Mechanistic Insights and Reaction Notes

- Microwave irradiation accelerates reaction rates and improves yields by providing rapid and uniform heating, facilitating tandem cyclocondensation and ring closure in one pot.

- The nucleophilicity of the amine is crucial in the N-guanidinosuccinimide pathway; primary and secondary aliphatic amines react efficiently, whereas aromatic amines require alternative approaches.

- The alkylation of 1H-1,2,4-triazole occurs regioselectively at the N1 position due to electronic and steric factors, enabling the formation of the desired N-substituted triazole derivatives.

- Subsequent ring-opening of oxazoline provides β-aminoalcohol intermediates, which upon oxidation yield amino acid derivatives that can be methylated to obtain N-methylated amines.

Summary Table of Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions: n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .

Scientific Research Applications

n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as an anticancer, antifungal, and antibacterial agent.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Methyl-substituted triazole ring attached to a propylamine chain, forming a hydrochloride salt.

- Properties : Molecular weight 176.65 g/mol; ≥95% purity. The methyl group enhances lipophilicity and metabolic stability compared to the unmethylated parent compound.

- Applications : Versatile in pharmaceutical and agrochemical research due to improved bioavailability .

- Key Difference : The hydrochloride salt form increases solubility, while the methyl group on the triazole may alter binding kinetics.

[3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propyl]amine

- Structure : Triazole ring with 3,5-dimethyl substituents and a propylamine chain.

- Properties: Molecular weight 154.21 g/mol; polar surface area (PSA) 56.73 Ų.

- Applications : Investigated for anticancer and antimicrobial activities due to its modified triazole core .

- Key Difference : Additional methyl groups on the triazole improve steric interactions with hydrophobic enzyme pockets.

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

- Structure : Triazole linked to a trifluoromethyl-bearing carbon in the propane chain.

- Properties : Molecular weight 180.13 g/mol; CAS 1157126-01-4. The trifluoromethyl group enhances metabolic stability and CNS penetration.

- Applications : Explored in fluorometric antifungal screening assays due to its electron-withdrawing substituents .

- Key Difference : Fluorination increases electronegativity and resistance to oxidative metabolism, improving pharmacokinetics.

OCM Series (OCM-8 to OCM-11)

- Structure : 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine conjugated with fluorinated oxazole-4-carboxamide groups.

- Properties : Yields 32–44%; HPLC purity >95%. Fluorine substituents (e.g., 3,4,5-trifluorophenyl in OCM-8) enhance GSK-3β inhibition potency (IC₅₀ < 10 nM) and brain exposure.

- Applications : High selectivity for GSK-3β over related kinases, making them candidates for neurodegenerative disease therapeutics .

- Key Difference : The oxazole-carboxamide moiety significantly boosts target affinity compared to the unmodified amine.

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

- Structure: Triazole with an amino substituent at position 5, linked to a propanamide chain.

- Properties: Synthesized via succinic anhydride and aminoguanidine (yield 66%). The amino group increases hydrogen-bonding capacity, improving solubility.

- Applications : Investigated for tautomerism-dependent biological activities, including kinase modulation .

- Key Difference: The amino group introduces pH-dependent tautomerism, affecting binding modes.

Comparative Data Table

*Calculated based on molecular formula C₆H₁₂N₄.

Research Findings and Implications

- Structural-Activity Relationships: Substituents on the triazole ring (e.g., methyl, amino, trifluoromethyl) critically influence target selectivity and pharmacokinetics. Fluorinated derivatives (e.g., OCM-8, 3,3,3-trifluoro analog) exhibit enhanced potency in enzyme inhibition and antifungal activity due to improved electronic and steric profiles .

- Synthetic Challenges : Lower yields (30–44%) in OCM derivatives highlight difficulties in coupling bulky fluorinated groups, whereas simpler amines (e.g., 3-(1-methyl-triazolyl)propan-1-amine HCl) achieve higher purity .

- Therapeutic Potential: The OCM series demonstrates that combining triazole with fluorinated aromatic systems optimizes brain exposure and kinase selectivity, a strategy applicable to refining this compound derivatives .

Biological Activity

n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)propan-1-one with methyl amine. The reaction conditions and purification methods can vary; however, common techniques include recrystallization and chromatography to ensure high purity of the final product.

Chemical Structure

The molecular formula of this compound is C₆H₁₂N₄. Its structure features a triazole ring which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown promising activity against various pathogenic bacteria. For example, it was tested against the ESKAPE pathogens— a group known for their antibiotic resistance— and displayed significant antibacterial activity .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Klebsiella pneumoniae | Moderate Inhibition |

| Enterococcus faecium | Weak Inhibition |

Antiviral Activity

In addition to its antibacterial effects, there is emerging evidence suggesting that compounds containing the triazole moiety may inhibit viral replication. Specifically, studies have indicated that triazole derivatives can interact with viral proteases, potentially blocking their activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole compounds, this compound was found to be effective against Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for these pathogens.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of n-Methyl derivatives against human herpesvirus (HHV). The compound demonstrated a capability to inhibit viral replication at concentrations lower than those required for cytotoxicity in human cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in microbial cells. The triazole ring facilitates binding to the active sites of enzymes such as proteases and deubiquitinases, disrupting their function and leading to cell death or inhibition of replication.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of triazole compounds indicates that modifications in the side chains significantly influence their biological efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity and potency |

| Alteration of nitrogen positions | Variable effects on enzyme binding |

Q & A

Q. What synthetic methodologies are most effective for producing n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

The compound is commonly synthesized via coupling reactions between carboxylic acid derivatives and the triazole-containing amine. For example, in the synthesis of related derivatives, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine reacts with substituted oxazole-4-carboxylic acids using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in DMF solvent at room temperature. Yields range from 32% to 44%, depending on the electronic and steric properties of the carboxylic acid . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and regiochemistry of the triazole ring.

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity, critical for pharmacological studies.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These techniques are standardized in studies involving triazole-based amines to ensure reproducibility .

Advanced Research Questions

Q. How does the triazole moiety in this compound influence its role as a pharmacophore in drug design?

The 1,2,4-triazole ring acts as a bioisostere for carboxylic acid or amide groups, enhancing metabolic stability and binding affinity. In GSK-3β inhibitors (e.g., OCM-8 to OCM-11), the triazole nitrogen atoms participate in hydrogen bonding with kinase active sites, while the propan-1-amine linker improves solubility. Computational docking studies and structure-activity relationship (SAR) analyses reveal that substituents on the triazole (e.g., methyl groups) modulate selectivity against off-target enzymes .

Q. What strategies resolve contradictions in biological activity data for triazole-containing analogs of this compound?

Discrepancies in activity often arise from tautomerism of the triazole ring (1H vs. 2H forms) or variations in crystallographic packing. For example, crystallographic studies of similar triazole derivatives show that planar triazole rings with dihedral angles <5° between the triazole and aryl groups correlate with higher inhibitory potency. Resolving such issues requires:

- Single-crystal X-ray diffraction : To confirm tautomeric states and intermolecular interactions.

- Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics. These methods clarify structure-function relationships in conflicting datasets .

Q. How do structural modifications of this compound impact its utility in medicinal chemistry?

Derivatives with fluorinated or methoxy-substituted aryl groups (e.g., OCM-9 and OCM-11) exhibit enhanced blood-brain barrier penetration and kinase selectivity. For instance:

| Derivative | Substituent | Bioactivity (IC50 for GSK-3β) |

|---|---|---|

| OCM-8 | 3,4,5-Trifluorophenyl | 2.1 nM |

| OCM-11 | 3,5-Difluoro-4-methoxyphenyl | 1.8 nM |

| The trifluoromethyl group in OCM-10 improves metabolic stability by reducing cytochrome P450 interactions. Systematic SAR studies guided by molecular dynamics simulations are recommended for further optimization . |

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, and how can they be addressed?

- Low yields : Due to competing side reactions (e.g., over-alkylation). Mitigation includes using flow chemistry for precise temperature control.

- Purification difficulties : The polar amine group necessitates reverse-phase chromatography or recrystallization from acetonitrile/water mixtures.

- Byproduct formation : Unreacted starting materials are minimized via in-situ FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.